1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one
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Description
1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
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Scientific Research Applications
Quinoline Derivatives in Antimicrobial and Antiviral Research
Quinoline derivatives have been extensively studied for their potential antimicrobial and antiviral activities. For instance, Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, indicating the compound's utility in drug development for infectious diseases Vaksler et al., 2023.
Application in Organic Synthesis and Catalysis
Quinoline derivatives are also valuable in organic synthesis and catalysis. Aleksanyan and Hambardzumyan (2014) explored the reactions of quinoline derivatives with sulfur nucleophiles, highlighting their relevance in synthesizing compounds with antitumor, analgesic, and antimicrobial activities Aleksanyan & Hambardzumyan, 2014.
Quinolines in Fluorescence and Radioprotection
The exploration of quinoline derivatives as fluorophores and radioprotectors showcases their importance in bioimaging and radioprotection studies. Their fluorescence properties make them suitable for studying biological systems, while their radioprotective potential is valuable in minimizing radiation damage Aleksanyan & Hambardzumyan, 2014.
Anticancer Research
Quinoline derivatives have been investigated for their anticancer properties, with studies focusing on their ability to inhibit cancer cell growth and act as potential topoisomerase inhibitors. This research avenue is significant for developing new anticancer agents Ge et al., 2016.
Antibacterial Activity
The synthesis of quinoline derivatives and their evaluation for antibacterial activity highlight their potential as antibacterial agents. This is crucial in the era of antibiotic resistance, where new antibacterial compounds are urgently needed Jung et al., 2001.
properties
IUPAC Name |
1-benzyl-6-fluoro-3-(3-methylphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29FN2O3S/c1-20-11-13-31(14-12-20)27-17-26-24(16-25(27)30)29(33)28(19-32(26)18-22-8-4-3-5-9-22)36(34,35)23-10-6-7-21(2)15-23/h3-10,15-17,19-20H,11-14,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVJVOBKFOZGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)CC5=CC=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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